molecular formula C8H10N2O3 B8636618 Ethyl 4-methoxypyrimidine-2-carboxylate

Ethyl 4-methoxypyrimidine-2-carboxylate

Cat. No.: B8636618
M. Wt: 182.18 g/mol
InChI Key: GLKJUFAIHBRDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methoxypyrimidine-2-carboxylate (CAS 262353-38-8) is a versatile chemical intermediate with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol. This compound is a valuable scaffold in medicinal chemistry and drug discovery research, particularly serving as a key precursor in the synthesis of complex heterocyclic systems. Its significant research value lies in its application as a building block for thienopyrimidine derivatives, which are studied as structural analogs of quinazolines for their potential anti-proliferative properties . Researchers utilize this ester in creating novel 2-alkyl-4-aminothieno[2,3-d]pyrimidine derivatives, which have shown promising in vitro activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating potential for developing new anticancer agents . Furthermore, pyrimidine carboxylates serve as core structures in designing compounds targeting bacterial enzymes, including 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) in the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many pathogenic bacteria . The ethoxycarbonyl and methoxy functional groups on the pyrimidine ring provide reactive sites for further chemical modifications, making it an essential building block for constructing targeted molecular libraries. This product is intended for research applications by qualified laboratory professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 4-methoxypyrimidine-2-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(11)7-9-5-4-6(10-7)12-2/h4-5H,3H2,1-2H3

InChI Key

GLKJUFAIHBRDAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=N1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine carboxylates with varying substituents exhibit distinct physicochemical properties, reactivities, and applications. Below is a detailed comparison with structurally analogous compounds:

Structural and Substituent Analysis

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Ethyl 4-methoxypyrimidine-2-carboxylate 4-OCH₃, 2-COOEt C₈H₁₀N₂O₃ 182.18 (est.) Enhanced electron density at C4; ester group enables derivatization .
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 4-Cl, 2-SCH₃, 5-COOEt C₉H₁₁ClN₂O₂S 258.71 Electrophilic Cl and thioether groups increase reactivity for cross-coupling .
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate 4-NH₂, 2-CH₃, 5-COOEt C₈H₁₁N₃O₂ 181.19 Amino group enables nucleophilic reactions; methyl enhances steric bulk .
Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate 2-OH, 6-CH₃, 4-COOEt C₈H₁₀N₂O₃ 182.18 Hydroxy group facilitates hydrogen bonding; lower solubility in nonpolar solvents .
Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate 4-OEt, 2-CH₃, 5-COOEt C₁₀H₁₄N₂O₃ 210.23 Ethoxy group increases lipophilicity; potential for prolonged metabolic stability .

Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Methoxy (4-OCH₃) and ethoxy (4-OEt) groups donate electrons via resonance, stabilizing the pyrimidine ring against electrophilic attack .
    • Chloro (4-Cl) and methylthio (2-SCH₃) substituents withdraw electrons, making the ring more reactive toward nucleophilic substitution (e.g., Suzuki coupling) .
  • Functional Group Reactivity: Amino groups (4-NH₂) participate in condensation reactions (e.g., forming Schiff bases) . Ester groups (COOEt) are hydrolyzable to carboxylic acids under acidic/basic conditions, enabling further functionalization .

Physicochemical Properties

  • Solubility :
    • Methoxy and ethoxy derivatives show moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen-bonding capacity .
    • Methylthio and chloro derivatives are more lipophilic, favoring solubility in dichloromethane or chloroform .
  • Thermal Stability: Esters with electron-donating groups (e.g., 4-OCH₃) exhibit higher thermal stability compared to amino or hydroxy analogs .

Preparation Methods

Reaction Conditions and Catalysts

  • Catalyst : Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄).

  • Solvent : Anhydrous ethanol.

  • Temperature : Reflux (78–80°C).

  • Duration : 12–24 hours.

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol to form the ester. Using SOCl₂ enhances reactivity by converting the acid to its acyl chloride intermediate, which reacts efficiently with ethanol.

Yield and Purification

  • Yield : 85–98% after column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Purity : >95% confirmed via HPLC and ¹H NMR.

Advantages and Limitations

  • Advantages : High yield, simplicity, and scalability.

  • Limitations : Requires moisture-free conditions and hazardous SOCl₂ handling.

Nucleophilic Substitution on Chloropyrimidine Intermediates

An alternative route involves substituting a chlorine atom on a pyrimidine ring with an ethoxy group.

Synthesis of 2-Chloro-4-Methoxypyrimidine-5-Carboxylic Acid

  • Chlorination : 4-Methoxypyrimidine-5-carboxylic acid is treated with POCl₃ or PCl₅ under reflux.

  • Esterification : The resulting 2-chloro-4-methoxypyrimidine-5-carboxylic acid reacts with ethanol in the presence of triethylamine (Et₃N).

Reaction Parameters

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Et₃N or pyridine to neutralize HCl byproducts.

  • Temperature : 0–25°C to minimize side reactions.

Performance Metrics

  • Yield : 70–80% after recrystallization (petroleum ether/ethyl acetate).

  • Purity : >90% by LC-MS.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time and improving efficiency.

Protocol

  • Reactants : 4-Methoxypyrimidine-2-carboxylic acid, ethanol, and catalytic H₂SO₄.

  • Conditions : Microwave at 100°C for 20–30 minutes.

Outcomes

  • Yield : 88–92% without column chromatography.

  • Energy Efficiency : 80% reduction in energy consumption compared to conventional heating.

Comparative Analysis of Methods

Method Reaction Time Yield (%) Key Advantages Challenges
Direct Esterification12–24 h85–98High yield, scalabilitySOCl₂ toxicity, moisture sensitivity
Nucleophilic Substitution6–8 h70–80Avoids carboxylic acid intermediatesMulti-step, lower yield
Microwave-Assisted0.5 h88–92Energy-efficient, rapidSpecialized equipment required

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but complicate purification.

  • Eco-friendly alternatives : Cyclopentyl methyl ether (CPME) reduces environmental impact.

Catalytic Innovations

  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) enable esterification under mild conditions (pH 7, 40°C).

  • Heterogeneous catalysts : Zeolites or mesoporous silica enhance recyclability and reduce waste.

Process Intensification

  • Continuous flow systems : Microreactors improve heat/mass transfer, achieving 95% yield in <1 hour.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 3.90 (s, 3H, OCH₃), 4.30 (q, 2H, OCH₂), 8.60 (s, 1H, pyrimidine-H).

  • IR (cm⁻¹) : 1725 (C=O), 1240 (C-O ester), 1600 (pyrimidine ring).

Chromatographic Purity

  • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water 70:30) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-methoxypyrimidine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via the Biginelli reaction or condensation of aldehydes, β-keto esters, and thioureas. For example, cyclization of ethyl acetoacetate with substituted aldehydes and thioureas under acidic conditions (e.g., HCl or p-TsOH) yields pyrimidine derivatives. Optimization involves adjusting temperature (60–100°C), solvent choice (ethanol or acetic acid), and catalyst loading. Monitoring reaction progress via TLC or HPLC ensures completion .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SXD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen bonding. Disorder in crystal structures can be addressed using iterative refinement and validation tools .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Due to limited toxicity data (acute/chronic effects unknown), use PPE (gloves, lab coats), work in fume hoods, and avoid inhalation/ingestion. Store in sealed containers under inert gas. Follow institutional protocols for waste disposal. Safety assessments should prioritize hazard minimization given the compound’s incomplete toxicological profile .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations be applied to study the electronic properties of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to compute HOMO-LUMO gaps, dipole moments, and charge distribution. Compare experimental UV-Vis spectra with TD-DFT results to validate electronic transitions. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies) .

Q. What strategies resolve ambiguities in crystallographic data interpretation for this compound derivatives?

  • Methodological Answer : For disordered structures, apply twin refinement (SHELXL) and partial occupancy modeling. Validate hydrogen bonding networks using Mercury software. High-resolution data (≤ 0.8 Å) and restraints for anisotropic displacement parameters improve model reliability. Cross-check with spectroscopic data to resolve ambiguities .

Q. How do substituent variations at the 4-methoxy position affect the compound’s reactivity and pharmacological activity?

  • Methodological Answer : Replace the methoxy group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., hydroxyl) substituents and compare reaction kinetics (e.g., hydrolysis rates). Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with bioactivity. For example, trifluoromethyl groups enhance metabolic stability in pyrimidine analogs .

Q. What methodologies address contradictory results in spectral data interpretation for pyrimidine derivatives?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For conflicting crystallographic data, re-measure diffraction patterns at low temperature (100 K) to reduce thermal motion artifacts. Combine DFT-predicted IR/Raman spectra with experimental data to resolve functional group ambiguities .

Notes

  • Advanced questions emphasize computational modeling, structural refinement, and substituent effects, while basic questions focus on synthesis and characterization.
  • Methodological rigor ensures reproducibility and addresses common pitfalls (e.g., crystallographic disorder, spectral contradictions).

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